3-iso-Propoxythiophenol

Description

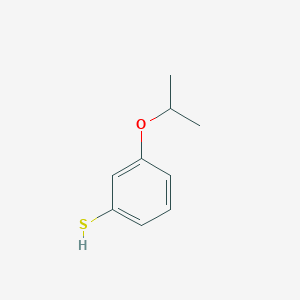

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-yloxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGJTIYHMKYCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374802 | |

| Record name | 3-iso-Propoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431878-97-6 | |

| Record name | 3-(1-Methylethoxy)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431878-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-iso-Propoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-iso-Propoxythiophenol synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 3-iso-Propoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iso-Propoxythiophenol is a substituted aromatic thiol of interest in organic synthesis, serving as a versatile building block for the introduction of the 3-isopropoxythiophenyl moiety into more complex molecules. Its unique combination of a nucleophilic thiol group and a bulky isopropoxy ether group makes it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. For instance, related hydroxythiophenol derivatives are utilized in the synthesis of fluorescent compounds and pincer ligands for catalysis.[1] This guide provides a detailed exploration of the viable synthetic pathways to 3-iso-propoxythiophenol, focusing on the underlying reaction mechanisms, experimental protocols, and the strategic considerations that inform the choice of a particular route.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The synthesis of 3-iso-propoxythiophenol can be approached from two primary retrosynthetic disconnections, as illustrated below. The choice between these pathways is dictated by factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.

Caption: Retrosynthetic analysis of 3-iso-propoxythiophenol.

Pathway 1 involves the etherification of a pre-existing 3-hydroxythiophenol with an isopropyl electrophile. This is a convergent approach that builds the target molecule by forming the ether linkage in the final step.

Pathway 2 entails the conversion of a more readily available starting material, 3-isopropoxyphenol, into the corresponding thiophenol. This linear approach prioritizes the early installation of the isopropoxy group.

Pathway 1: Etherification of 3-Hydroxythiophenol via Williamson Ether Synthesis

This pathway is arguably the more direct route, provided that the starting material, 3-hydroxythiophenol, is accessible. The key transformation is the Williamson ether synthesis, a robust and widely employed method for forming ethers.[2]

Synthesis of the Precursor: 3-Hydroxythiophenol

The commercial availability of 3-hydroxythiophenol can be limited, necessitating its synthesis. While several methods have been reported, such as the reaction of the diazonium salt of 3-aminophenol with potassium ethyl xanthate, this approach is fraught with danger due to the potential for explosive decomposition of diazonium xanthates.[3][4] A safer and more scalable synthesis starting from 3-bromophenol has been developed, which proceeds via a protected intermediate.[3]

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][5] The mechanism involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxythiophenol is deprotonated by a suitable base (e.g., sodium methoxide, sodium hydride) to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[6] The reaction is most efficient with primary and secondary halides; tertiary halides tend to undergo elimination as a competing side reaction.[2]

Sources

- 1. 3-Hydroxythiophenol | 40248-84-8 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Practical and Scaleable Syntheses of 3-Hydroxythiophenol - [www.rhodium.ws] [erowid.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 3-iso-Propoxythiophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-iso-propoxythiophenol, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectroscopic characteristics of this molecule. The insights provided herein are synthesized from established principles of NMR, IR, and mass spectrometry, applied to the specific structural features of 3-iso-propoxythiophenol.

Introduction

3-iso-Propoxythiophenol is a bifunctional aromatic compound containing both a thiophenol and an isopropoxy group. This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including as a building block in organic synthesis and as a potential ligand for metal complexes. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-iso-propoxythiophenol, explaining the rationale behind the expected spectral features.

Molecular Structure and Spectroscopic Rationale

The molecular structure of 3-iso-propoxythiophenol dictates its spectroscopic signature. The meta-substitution pattern on the benzene ring, the flexible isopropoxy group, and the acidic thiol proton each contribute distinct signals in the various spectroscopic methods employed. Understanding these structure-property relationships is key to interpreting the data accurately.

Caption: Molecular structure of 3-iso-propoxythiophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-iso-propoxythiophenol, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for 3-iso-Propoxythiophenol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 6.8 | Multiplet | 4H | Aromatic protons | The aromatic protons will appear in the characteristic downfield region due to the deshielding effect of the benzene ring current.[1][2] The meta-substitution pattern will lead to a complex splitting pattern. |

| ~ 4.6 | Septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule). Its proximity to the electronegative oxygen atom shifts it downfield.[3][4] |

| ~ 3.4 | Singlet | 1H | -SH | The thiol proton is typically a broad singlet and its chemical shift can be variable due to hydrogen bonding and concentration. In the absence of significant hydrogen bonding, it is expected in this region.[5] |

| ~ 1.3 | Doublet | 6H | -OCH(CH₃)₂ | The six methyl protons of the isopropoxy group are equivalent and are split by the single methine proton, resulting in a doublet.[3][4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-iso-propoxythiophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the labile -SH proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or TMS.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 3-iso-Propoxythiophenol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-O (aromatic) | The aromatic carbon directly attached to the electronegative oxygen of the isopropoxy group will be the most downfield of the ring carbons. |

| ~ 130 - 115 | Aromatic carbons | The remaining five aromatic carbons will resonate in this region. The carbon attached to the sulfur (C-S) will be upfield compared to the C-O carbon. The precise shifts are influenced by the electronic effects of both substituents.[1] |

| ~ 70 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group is deshielded by the directly attached oxygen atom. |

| ~ 22 | -OCH(CH₃)₂ | The methyl carbons of the isopropoxy group are in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral width: Approximately 240 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Similar to ¹H NMR, process the FID with Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-iso-Propoxythiophenol

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring.[1][6] |

| ~ 2980-2940 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds of the isopropoxy group.[7] |

| ~ 2600-2550 | S-H stretch | Weak | The thiol S-H stretch is typically weak and can sometimes be difficult to observe. |

| ~ 1600, 1580, 1470 | C=C stretch (aromatic) | Medium | These absorptions are characteristic of the benzene ring.[8][9] |

| ~ 1250 | C-O stretch (aryl ether) | Strong | The stretching vibration of the aryl-O bond is typically strong and appears in this region. |

| ~ 880, 780, 690 | C-H out-of-plane bend (aromatic) | Strong | The pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, strong bands are expected in these regions.[9][10][11] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If 3-iso-propoxythiophenol is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-iso-Propoxythiophenol

| m/z | Fragment | Rationale |

| 168 | [M]⁺ | Molecular ion peak. |

| 126 | [M - C₃H₆]⁺ | Loss of propene from the isopropoxy group via a McLafferty-type rearrangement or similar process is a common fragmentation pathway for isopropyl ethers.[12][13] |

| 109 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |

| 93 | [C₆H₅S]⁺ | Cleavage of the C-O bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="[M]⁺˙\nm/z = 168"]; F1 [label="[M - C₃H₆]⁺˙\nm/z = 126"]; F2 [label="[C₆H₅S]⁺\nm/z = 109"]; F3 [label="[C₃H₇]⁺\nm/z = 43"];

M -> F1 [label="- C₃H₆"]; M -> F2 [label="- C₃H₇O•"]; M -> F3 [label=" "]; }

Caption: Predicted key fragmentation pathways for 3-iso-propoxythiophenol.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[14][15] GC-MS is suitable if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or other mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and extensive data from analogous compounds. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and structural confirmation of 3-iso-propoxythiophenol. The experimental protocols outlined provide a starting point for researchers to obtain high-quality data. It is the synthesis of information from all these techniques that provides the highest level of confidence in the structural assignment.

References

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). High resolution NMR spectra. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2023, January 4). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]

-

Newomics. (n.d.). LC-MS Applications. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 8. proprep.com [proprep.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Spectrum: Aromatics [quimicaorganica.org]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. scribd.com [scribd.com]

- 14. mdpi.com [mdpi.com]

- 15. newomics.com [newomics.com]

Physical and chemical properties of 3-iso-Propoxythiophenol

An In-depth Technical Guide to 3-iso-Propoxythiophenol

Abstract

This technical guide provides a comprehensive overview of 3-iso-Propoxythiophenol (CAS No: 431878-97-6), a substituted aromatic thiol of significant interest in synthetic and medicinal chemistry. As a versatile building block, its unique combination of a nucleophilic thiol group, a bulky isopropoxy ether, and a reactive aromatic ring makes it a valuable precursor for the development of novel chemical entities. This document details its physical and chemical properties, provides a predictive spectroscopic profile, outlines a plausible synthetic pathway, and discusses its potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-iso-Propoxythiophenol is systematically named and cataloged under several identifiers.

-

IUPAC Name: 3-propan-2-yloxybenzenethiol[][2]

-

CAS Number: 431878-97-6[][2]

-

Molecular Formula: C₉H₁₂OS[]

-

Synonyms: 3-Isopropoxythiophenol, 3-(Propan-2-yloxy)thiophenol

The molecule consists of a benzene ring substituted at the 1 and 3 positions with a thiol (-SH) group and an isopropoxy (-OCH(CH₃)₂) group, respectively.

Caption: Molecular structure of 3-iso-Propoxythiophenol.

Physical and Chemical Properties

The interplay of the thiol and isopropoxy groups dictates the compound's physical state and chemical behavior.

| Property | Value | Source |

| Molecular Weight | 168.26 g/mol | [][3] |

| Physical State | Liquid | [2] |

| Purity | ~97.0% (Typical) | [2] |

| InChI Key | CBGJTIYHMKYCMR-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC(C)OC1=CC=CC(S)=C1 | [2] |

Note: Key experimental data such as boiling point, melting point, density, and solubility are not widely published and should be determined empirically prior to use in sensitive applications.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. Based on the compound's structure, the following spectral characteristics are predicted.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

-

Isopropyl Group: A septet (1H) at ~4.5-4.7 ppm for the methine proton (-OCH -(CH₃)₂) and a doublet (6H) at ~1.3-1.4 ppm for the two equivalent methyl groups (-OCH(CH₃ )₂) are expected. The deshielding effect of the adjacent oxygen atom causes the downfield shift of the methine proton.

-

Aromatic Protons: Four protons in the aromatic region (~7.0-7.4 ppm) with complex splitting patterns (e.g., multiplets, doublets of doublets) due to their distinct chemical environments and coupling.

-

Thiol Proton: A singlet (1H) for the thiol proton (-SH ) is anticipated, typically in the range of 3.0-4.0 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will reveal the nine unique carbon atoms in the structure.

-

Isopropyl Carbons: One signal at ~70-72 ppm for the methine carbon (-OC H-) and one signal at ~21-23 ppm for the two equivalent methyl carbons (-C H₃).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~115-160 ppm). The carbon attached to the oxygen (C3) will be the most downfield (~158-160 ppm), while the carbon attached to the sulfur (C1) will also be significantly shifted.

-

Degrees of Unsaturation: The molecular formula (C₉H₁₂OS) gives four degrees of unsaturation, consistent with the presence of one aromatic ring[4].

IR (Infrared) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

S-H Stretch: A weak to medium, sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the thiol S-H bond.

-

C-O Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region corresponding to the aryl-alkyl ether C-O stretching.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the isopropyl group ([M-43]⁺), and other characteristic cleavages of the ether and thiol moieties.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-iso-Propoxythiophenol is governed by its three primary components: the thiol group, the aromatic ring, and the isopropoxy ether.

-

Thiol Group: The thiol is the most reactive site.

-

Acidity: It is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile, readily participating in Sₙ2 reactions to form thioethers.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide. Stronger oxidation can yield sulfonic acids. This reactivity is a key consideration for storage and handling.

-

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. Both the -SH and -OR groups are ortho-, para-directing activators. The substitution pattern will be a mixture, influenced by the steric hindrance of the isopropoxy group.

-

Isopropoxy Group: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Proposed Synthesis Pathway

While multiple synthetic routes are possible, a common and reliable method for preparing substituted thiophenols involves the reduction of a corresponding sulfonyl chloride.

Step-by-Step Protocol:

-

Sulfonylation of 3-Isopropoxyaniline: Start with commercially available 3-isopropoxyaniline. Diazotize the aniline with sodium nitrite and hydrochloric acid at 0-5°C.

-

Formation of Sulfonyl Chloride: Introduce the resulting diazonium salt into a solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst, to form 3-isopropoxybenzene-1-sulfonyl chloride.

-

Reduction to Thiol: Reduce the sulfonyl chloride to the target 3-iso-Propoxythiophenol. A strong reducing agent like zinc dust in sulfuric acid or lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic byproducts. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final high-purity liquid.

Caption: A plausible workflow for the synthesis of 3-iso-Propoxythiophenol.

Applications in Research and Drug Development

The true value of 3-iso-Propoxythiophenol lies in its role as a sophisticated chemical intermediate.

-

Medicinal Chemistry: Thiophenol derivatives are integral to many pharmacologically active molecules. The thiol group can act as a hydrogen bond donor/acceptor or as a nucleophile to engage with biological targets. The isopropoxy group can modulate lipophilicity, improve metabolic stability, and provide steric bulk to fine-tune binding interactions. Medicinal chemists utilize such building blocks to create libraries of compounds for screening against various diseases[5].

-

Prodrug Development: The thiol group can be temporarily masked to create a prodrug, which may improve a drug candidate's solubility or pharmacokinetic profile. The prodrug is then converted to the active thiol-containing drug in vivo[5].

-

Material Science: Thiophenols can be used to functionalize surfaces, particularly gold nanoparticles and surfaces, through the formation of self-assembled monolayers (SAMs). The isopropoxy group can then be used to tailor the surface properties.

Safety and Handling

As with all thiophenols, 3-iso-Propoxythiophenol should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: Thiophenols are known for their potent and unpleasant odors. They are typically irritants to the skin, eyes, and respiratory system. Ingestion and inhalation should be strictly avoided.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition. Keep the container tightly sealed to prevent oxidation and the escape of vapors.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-iso-Propoxythiophenol is a specialized chemical reagent with a well-defined structure and predictable chemical reactivity. Its utility is primarily as a building block in the synthesis of more complex molecules for applications ranging from drug discovery to material science. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this compound into their experimental designs.

References

-

4-(3-iso-Propoxyphenyl)thiophenol | C15H16OS | CID 91656133 - PubChem. PubChem. Available at: [Link]

-

Isopropoxybenzene | CAS#:2741-16-4 | Chemsrc. Chemsrc.com. Available at: [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. University of Colorado Boulder. Available at: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. ChemComplete. Available at: [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. The Organic Chemistry Tutor. Available at: [Link]

-

Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra - YouTube. Chemistorian. Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-ISO-PROPOXYTHIOPHENOL price,buy 3-ISO-PROPOXYTHIOPHENOL - chemicalbook [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-iso-Propoxythiophenol: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-iso-Propoxythiophenol

3-iso-Propoxythiophenol is a substituted aromatic thiol featuring an isopropoxy group at the meta-position relative to the thiol. This unique substitution pattern imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. The presence of both a nucleophilic thiol and a moderately bulky, lipophilic isopropoxy group allows for diverse chemical modifications and fine-tuning of molecular properties such as solubility, metabolic stability, and target engagement. A clear and efficient synthetic strategy is paramount for its accessibility in research and development.

This guide will explore the two most prominent and strategically sound approaches for the synthesis of 3-iso-propoxythiophenol, starting from readily available precursors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven experimental protocols.

Part 1: The Most Direct Approach - Selective O-Alkylation of 3-Hydroxythiophenol

The most intuitive and atom-economical route to 3-iso-propoxythiophenol is the direct alkylation of the hydroxyl group of 3-hydroxythiophenol (also known as 3-mercaptophenol). The commercial availability of 3-hydroxythiophenol makes this an attractive starting point.[1]

Core Concept: The key challenge in this approach lies in achieving selective O-alkylation over S-alkylation. The relative nucleophilicity of the phenoxide and thiophenoxide ions, which are formed under basic conditions, dictates the outcome of the reaction. While the thiophenoxide is generally the stronger nucleophile, careful selection of the base, solvent, and alkylating agent can favor the desired O-alkylation.

Mechanistic Rationale:

Under basic conditions, both the hydroxyl and thiol groups of 3-hydroxythiophenol are deprotonated to form a dianion. The relative reactivity of the resulting phenoxide and thiophenoxide towards an electrophile (the isopropylating agent) is influenced by the Hard and Soft Acids and Bases (HSAB) principle. The thiophenoxide is a soft nucleophile, while the phenoxide is a harder nucleophile. Alkyl halides, such as 2-bromopropane or isopropyl iodide, are relatively soft electrophiles. To favor O-alkylation, conditions can be manipulated to enhance the reactivity of the harder phenoxide center. This can be achieved by using a polar aprotic solvent that does not strongly solvate the phenoxide, and by choosing appropriate counter-ions and reaction temperatures.

Experimental Protocol: Selective O-Alkylation

Materials:

-

3-Hydroxythiophenol

-

2-Bromopropane (or Isopropyl Iodide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxythiophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iso-propoxythiophenol.

Data Presentation: O-Alkylation vs. S-Alkylation

| Parameter | Condition Favoring O-Alkylation | Condition Favoring S-Alkylation | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Polar Protic (e.g., Ethanol) | Polar protic solvents solvate the phenoxide more strongly, hindering its nucleophilicity. |

| Base | Weak, Heterogeneous (e.g., K₂CO₃) | Strong, Homogeneous (e.g., NaH, NaOEt) | A strong base will fully deprotonate both groups, favoring the more nucleophilic thiophenoxide. |

| Temperature | Moderate | Lower | Higher temperatures can increase the rate of the desired O-alkylation. |

Logical Workflow for Selective O-Alkylation:

Caption: Workflow for the synthesis of 3-iso-propoxythiophenol via selective O-alkylation.

Part 2: An Alternative Powerhouse - The Newman-Kwart Rearrangement

When direct alkylation proves challenging or results in inseparable mixtures, the Newman-Kwart rearrangement offers a robust and reliable alternative.[2] This multi-step process begins with a readily available phenol and proceeds through a thermally induced rearrangement to furnish the desired thiophenol.

Core Concept: The Newman-Kwart rearrangement is the thermal, intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding an S-aryl thiocarbamate.[2][3] Subsequent hydrolysis of the S-aryl thiocarbamate liberates the target thiophenol.

Starting Material: The synthesis commences with 3-isopropoxyphenol. This starting material can be prepared via the Williamson ether synthesis from resorcinol and an isopropylating agent, followed by separation of the mono-alkylated product, or sourced commercially.

Mechanistic Pathway:

-

Thiocarbamoylation: 3-Isopropoxyphenol is deprotonated with a base to form the corresponding phenoxide. This nucleophile then attacks a thiocarbamoyl chloride, typically dimethylthiocarbamoyl chloride, to form an O-(3-isopropoxyphenyl) dimethylthiocarbamate.[2]

-

Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), often in a high-boiling solvent, to induce the rearrangement to the thermodynamically more stable S-(3-isopropoxyphenyl) dimethylthiocarbamate.[2][4] This step is believed to proceed through a four-membered cyclic transition state.

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., with sodium hydroxide or potassium hydroxide) to cleave the thiocarbamate group and yield the desired 3-iso-propoxythiophenol after acidic workup.

Experimental Protocol: Newman-Kwart Rearrangement Route

Step 1: Synthesis of O-(3-isopropoxyphenyl) dimethylthiocarbamate

Materials:

-

3-Isopropoxyphenol

-

Dimethylthiocarbamoyl chloride

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of 3-isopropoxyphenol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by chromatography to yield the O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement

Materials:

-

O-(3-isopropoxyphenyl) dimethylthiocarbamate

-

Diphenyl ether (solvent)

Procedure:

-

Heat the O-(3-isopropoxyphenyl) dimethylthiocarbamate neat or in a minimal amount of diphenyl ether to 220-250 °C.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and purify the resulting S-(3-isopropoxyphenyl) dimethylthiocarbamate by chromatography or distillation.

Step 3: Hydrolysis to 3-iso-Propoxythiophenol

Materials:

-

S-(3-isopropoxyphenyl) dimethylthiocarbamate

-

Potassium Hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the S-(3-isopropoxyphenyl) dimethylthiocarbamate in a mixture of methanol and water.

-

Add an excess of KOH and reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl to pH ~1.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to give 3-iso-propoxythiophenol.

Logical Workflow for the Newman-Kwart Rearrangement:

Caption: Synthetic pathway to 3-iso-propoxythiophenol using the Newman-Kwart rearrangement.

Part 3: Other Potential Synthetic Strategies

While the two routes detailed above are the most common and generally applicable, other methods for the synthesis of substituted thiophenols could be adapted for 3-iso-propoxythiophenol. These are often employed when the primary starting materials are unavailable or when specific substitution patterns are desired.

-

Reduction of 3-iso-Propoxybenzenesulfonyl Chloride: This method involves the preparation of the corresponding sulfonyl chloride from 3-isopropoxyphenol, followed by reduction using a strong reducing agent like zinc in acidic media or lithium aluminum hydride. The synthesis of the sulfonyl chloride can be challenging.

-

Copper-Catalyzed Coupling of 3-iso-Propoxyiodobenzene: Aryl iodides can be coupled with a sulfur source, such as sulfur powder followed by reduction, in the presence of a copper catalyst to form the corresponding thiophenol.[5] This approach requires the synthesis of 3-iso-propoxyiodobenzene, which can be prepared from 3-isopropoxyaniline via diazotization followed by a Sandmeyer-type reaction with potassium iodide.

Conclusion and Expert Recommendations

For the synthesis of 3-iso-propoxythiophenol, the selective O-alkylation of 3-hydroxythiophenol stands out as the most direct and efficient method, provided that selectivity can be adequately controlled. Its primary advantages are the reduced number of synthetic steps and the high atom economy.

The Newman-Kwart rearrangement serves as an excellent and highly reliable alternative, particularly when the direct alkylation yields problematic mixtures. Although it involves more steps, each transformation is generally high-yielding and the overall sequence is robust.

The choice between these two primary strategies will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the purification capabilities at hand. For initial research and small-scale synthesis, the direct alkylation route is often the preferred starting point. For larger-scale production where reliability and purity are paramount, the Newman-Kwart rearrangement may be the more prudent choice.

References

-

Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). CuI-Catalyzed Coupling of Aryl Iodides with Sulfur Powder. Organic Letters, 11(22), 5250–5253. ([Link])

-

ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources. ([Link])

- Google Patents.

- Google Patents. CN102557891A - Preparation method for 4-isopropoxy ethyoxyl methyl phenol. ()

-

The Good Scents Company. 3-hydroxythiophenol. ([Link])

-

The Preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. ([Link])

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. ([Link])

-

Wikipedia. Newman–Kwart rearrangement. ([Link])

- Google Patents. CN111187188A - Synthesis method of substituted thiophenol. ()

-

PubMed Central. Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. ([Link])

-

MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. ([Link])

-

ResearchGate. ChemInform Abstract: Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. ([Link])

-

Edinburgh Research Explorer. Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. ([Link])

-

ACS Publications. Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. ([Link])

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. ([Link])

- Google Patents. CN1590371A - Preparation method of substituted thiophenol. ()

-

ACS Publications. Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. ([Link])

-

National Institutes of Health. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ([Link])

Sources

Stability and storage conditions for 3-iso-Propoxythiophenol

An In-depth Technical Guide to the Stability and Storage of 3-iso-Propoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-iso-Propoxythiophenol is an aromatic thiol compound with emerging significance in synthetic chemistry and drug development. Its bifunctional nature, incorporating both a nucleophilic thiol group and a bulky isopropoxy ether, makes it a valuable building block. However, the very features that make it synthetically useful also render it susceptible to degradation, posing challenges for its long-term storage and handling. This guide provides a comprehensive overview of the chemical stability of 3-iso-Propoxythiophenol, recommended storage conditions, and protocols for ensuring its integrity, grounded in the fundamental principles of organic chemistry and best practices for handling sensitive reagents.

Chemical Profile and Inherent Instabilities

3-iso-Propoxythiophenol's stability is primarily dictated by the reactivity of its two key functional groups: the thiol (-SH) and the iso-propoxy ether (-O-CH(CH₃)₂). Understanding the potential degradation pathways for each is crucial for developing a robust storage strategy.

The Thiophenol Moiety: Susceptibility to Oxidation

The most significant degradation pathway for 3-iso-Propoxythiophenol, like all thiols, is oxidation. The thiol group is readily oxidized to form a disulfide-linked dimer, 1,2-bis(3-isopropoxyphenyl)disulfane. This process can be initiated by atmospheric oxygen and is often accelerated by factors such as light, heat, and the presence of metal ions.[1] The oxidation is a multi-step process that can proceed through a thiyl radical intermediate.

-

Mechanism of Oxidative Dimerization: The conversion of thiols to disulfides can occur through various pathways, including direct substitution and redox reactions.[2] The presence of oxygen can facilitate the formation of a disulfide bond, a reaction that can be catalyzed.[1]

The iso-Propoxy Group: Potential for Ether Cleavage

The iso-propoxy group is generally more stable than the thiol group. However, it is not inert. Aryl ethers can undergo cleavage under strongly acidic conditions.[3][4] While casual exposure to mild acids is unlikely to cause significant degradation, prolonged storage in acidic environments or contact with strong acids could lead to the hydrolysis of the ether linkage, yielding 3-mercaptophenol and isopropanol.

Primary Degradation Pathways

Based on the chemical functionalities of 3-iso-Propoxythiophenol, two primary degradation pathways are of concern:

-

Oxidative Dimerization: This is the most probable and rapid degradation pathway under typical storage conditions. Exposure to air will lead to the formation of the corresponding disulfide, altering the purity and reactivity of the compound.

-

Photo-oxidation: Thiophenol derivatives can undergo photooxidative coupling to form disulfides.[5][6][7] This reaction can be influenced by pH and the wavelength of light exposure.[5][6]

-

Acid-Catalyzed Hydrolysis: While less common under standard neutral storage, the presence of acidic impurities or storage in an acidic medium can lead to the cleavage of the iso-propoxy ether bond.[3][4]

Caption: Primary degradation pathways for 3-iso-Propoxythiophenol.

Recommended Storage and Handling Protocols

To mitigate the degradation of 3-iso-Propoxythiophenol, a multi-faceted approach to its storage and handling is essential. The core principle is to minimize exposure to oxygen, light, heat, and incompatible materials.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of oxidative and hydrolytic degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to a disulfide. |

| Light | Amber or Opaque Container | Protects against photo-oxidation.[8] |

| Container | Borosilicate Glass or PTFE | Minimizes potential leaching or reaction with the container material. |

Handling Procedures

Given its sensitivity to air, all manipulations of 3-iso-Propoxythiophenol should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[9] Use clean, dry syringes and needles for transfers. The container should be sealed with a high-quality septum and parafilm after each use to ensure a continued inert atmosphere.

Experimental Workflow for Stability Assessment

A systematic approach to stability testing is crucial for defining a reliable shelf-life for 3-iso-Propoxythiophenol. This involves both long-term and accelerated stability studies.[10][11]

Caption: Workflow for stability assessment of 3-iso-Propoxythiophenol.

Step-by-Step Protocol for a 12-Month Stability Study

-

Initial Analysis (T=0):

-

Obtain a fresh sample of 3-iso-Propoxythiophenol.

-

Perform initial analysis using HPLC-UV to determine the initial purity.

-

Use LC-MS to confirm the identity and absence of significant impurities.

-

-

Sample Preparation:

-

Under an inert atmosphere, aliquot the compound into multiple amber glass vials suitable for long-term storage.

-

Seal each vial with a PTFE-lined cap.

-

-

Storage:

-

Place a set of samples under long-term storage conditions (2-8°C, protected from light).

-

Place another set of samples under accelerated storage conditions (e.g., 40°C, protected from light).[12]

-

-

Time-Point Testing:

-

At specified time points (e.g., 1, 3, 6, 9, and 12 months for long-term; 1, 2, and 3 months for accelerated), remove a vial from each storage condition.[10]

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC-UV and LC-MS.

-

-

Data Analysis:

-

Quantify the percentage of the parent compound remaining.

-

Identify and quantify any degradation products, particularly the disulfide dimer.

-

Plot the degradation profile over time for both storage conditions.

-

Analytical Methodology

A robust analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for quantifying the purity of 3-iso-Propoxythiophenol and its primary degradation product, the disulfide dimer.

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of 3-iso-Propoxythiophenol (likely around 254 nm).

-

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Incompatible Materials and Conditions

To ensure the stability of 3-iso-Propoxythiophenol, avoid contact with the following:

-

Strong Oxidizing Agents: Will rapidly convert the thiol to sulfonic acids or other over-oxidized species.

-

Strong Acids: May cause cleavage of the iso-propoxy ether linkage.[3][4]

-

Bases: While thiols are acidic and will react with bases to form thiolates, strong bases can promote oxidation.

-

Certain Metals: Metal ions can catalyze the oxidation of thiols. Avoid storage in containers made of reactive metals.

Conclusion

The stability of 3-iso-Propoxythiophenol is a critical consideration for its use in research and development. By understanding its primary degradation pathways—oxidation of the thiol and potential hydrolysis of the ether—and implementing stringent storage and handling protocols, its integrity can be maintained. The cornerstone of a successful long-term storage strategy is the exclusion of oxygen and light, coupled with refrigerated temperatures. Regular analytical testing as part of a formal stability program is recommended to ensure the quality and purity of this valuable chemical intermediate over time.

References

-

Liang, Z., Koivikko, H., Oivanen, M., & Heinonen, P. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 638–645. Available at: [Link]

-

University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Available at: [Link]

-

Zhang, Q., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 431, 137119. Available at: [Link]

-

Ensuring Food Packaging Safety: The Role of Approved Antioxidants. (n.d.). Available at: [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

-

Padwa, A., et al. (2008). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 73(5), 1873-1883. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

Kim, J., et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. The Journal of Physical Chemistry A, 114(45), 12049-12055. Available at: [Link]

-

Time-Sensitive Chemicals. (n.d.). Available at: [Link]

- Google Patents. (n.d.). US3784608A - Substituted haloalkoxy-and haloalkyl-thio-phenols and thiophenols.

-

CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available at: [Link]

-

Request PDF. (2025). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. Available at: [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

-

US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available at: [Link]

-

Pál, F., et al. (2021). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. Molecules, 26(11), 3331. Available at: [Link]

-

Nagy, K., et al. (2022). Removal of Thiophenol from Water Using Sepiolite. Minerals, 12(10), 1243. Available at: [Link]

-

Kurbatova, E. I., & Kurbatov, A. V. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(19), 6821. Available at: [Link]

-

ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. Available at: [Link]

-

Trissel, L. A., et al. (2006). Drug compatibility with new polyolefin infusion solution containers. American Journal of Health-System Pharmacy, 63(23), 2379-2384. Available at: [Link]

-

Liguori, L., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl–Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1438-1447. Available at: [Link]

-

Patel, J., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. AAPS PharmSciTech, 26(1), 1. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). β-Hydroxy sulfides and their syntheses. Available at: [Link]

-

Wang, L., et al. (2016). Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings of N-(Acetoxy)phthalimides. Organic Letters, 18(24), 6344-6347. Available at: [Link]

-

Container-Content Compatibility Studies: A Pharmaceutical Team's Integrated Approach. (2025). Available at: [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Organic & Biomolecular Chemistry, 3(15), 2841-2844. Available at: [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

-

Jeffery, D. W., et al. (2025). Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. Journal of Agricultural and Food Chemistry, 73(28), 10436-10444. Available at: [Link]

-

Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

-

Mogharabi, M., & Tanhayi, A. (2011). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 1-6. Available at: [Link]

-

Sci-Hub. (n.d.). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. Available at: [Link]

-

Properties of Materials Used in Single-Use Flexible Containers: Requirements and Analysis. (n.d.). Available at: [Link]

-

ResearchGate. (2020). (PDF) Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Available at: [Link]

-

FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

-

ResearchGate. (n.d.). Determination of thiophenol concentrations in water samples. Available at: [Link]

-

Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Photooxidative Coupling of Thiophenol Derivatives to Disulfides / The Journal of Physical Chemistry A, 2010 [sci-hub.ru]

- 8. kamatlab.com [kamatlab.com]

- 9. ossila.com [ossila.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. fda.gov [fda.gov]

- 12. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-iso-Propoxythiophenol

This guide provides a comprehensive technical overview of 3-iso-propoxythiophenol, a substituted aromatic thiol of interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its molecular architecture, the nuances of its chemical bonding, and its characteristic spectroscopic signatures. Furthermore, this document outlines a plausible synthetic route and discusses the compound's potential reactivity and applications, grounding these insights in the established chemistry of thiophenol derivatives.

Molecular Structure and Conformation

3-iso-Propoxythiophenol, with the chemical formula C₉H₁₂OS, possesses a benzene ring substituted with a thiol (-SH) group and an isopropoxy (-OCH(CH₃)₂) group at the meta position. The presence of these functional groups dictates the molecule's overall geometry, reactivity, and intermolecular interactions.

The core of the molecule is the planar benzene ring. The sulfur atom of the thiol group and the oxygen atom of the isopropoxy group are directly attached to the ring carbons. The isopropoxy group, with its sp³ hybridized central carbon, introduces a degree of conformational flexibility. Rotation around the C-O bond of the isopropoxy group is expected, leading to various spatial arrangements of the isopropyl methyl groups relative to the benzene ring.

The thiol group's hydrogen atom can also exhibit conformational isomerism, with syn and anti orientations relative to the isopropoxy group, arising from rotation around the C-S bond. These conformational preferences are influenced by a delicate balance of steric hindrance and weak intramolecular interactions.

Caption: Ball-and-stick representation of 3-iso-propoxythiophenol.

Synthesis and Spectroscopic Characterization

Proposed Synthesis of 3-iso-Propoxythiophenol

A potential two-step synthesis starting from 3-isopropoxyaniline is outlined below.

Step 1: Diazotization and Sandmeyer-type reaction to form 3-isopropoxybenzenesulfonyl chloride.

-

Dissolve 3-isopropoxyaniline in a suitable acidic medium (e.g., concentrated HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(I) salt.

-

Slowly add the cold diazonium salt solution to the SO₂/Cu(I) solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the resulting 3-isopropoxybenzenesulfonyl chloride by vacuum distillation or chromatography.

Step 2: Reduction of the sulfonyl chloride to the thiophenol.

-

Dissolve the purified 3-isopropoxybenzenesulfonyl chloride in a suitable solvent (e.g., toluene or diethyl ether).

-

Add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or zinc dust in an acidic medium, in a controlled manner.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and/or a dilute acid.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 3-iso-propoxythiophenol.

Caption: Proposed synthetic workflow for 3-iso-propoxythiophenol.

Spectroscopic Characterization

The structure of the synthesized 3-iso-propoxythiophenol would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the thiol proton. The aromatic protons will likely appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The methine proton will be a septet around δ 4.5 ppm, coupled to the six methyl protons. The two methyl groups of the isopropoxy group will appear as a doublet around δ 1.3 ppm. The thiol proton signal is typically a broad singlet in the range of δ 3-4 ppm, and its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbons attached to the oxygen and sulfur atoms having characteristic chemical shifts. The methine and methyl carbons of the isopropoxy group will appear in the aliphatic region (δ 70-80 ppm and δ 20-25 ppm, respectively).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 (weak) |

| C-S | Stretching | 600 - 800 |

| C-O (ether) | Stretching | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-iso-propoxythiophenol (168.26 g/mol ). The fragmentation pattern would likely involve the loss of the isopropyl group, the thiol group, and other characteristic fragments of the aromatic ring.

Bonding and Electronic Effects

The chemical bonding in 3-iso-propoxythiophenol is characterized by a combination of covalent bonds within the benzene ring and the substituent groups, as well as delocalized π-electrons in the aromatic system. The electronic properties of the molecule are influenced by the interplay of the electron-donating isopropoxy group and the weakly electron-donating/accepting thiol group.

The isopropoxy group is a moderately activating, ortho, para-directing group due to the resonance donation of the oxygen lone pair into the benzene ring. The thiol group's effect is more complex. While the sulfur lone pairs can participate in resonance, this effect is weaker than that of oxygen due to the larger size of the sulfur atom and poorer orbital overlap with the carbon p-orbitals of the ring. The thiol group can also exhibit inductive electron-withdrawing effects.

The meta-substitution pattern in 3-iso-propoxythiophenol means that the directing effects of the two groups are not in direct competition for the same positions on the ring. This substitution pattern will influence the molecule's reactivity in electrophilic aromatic substitution reactions.

Reactivity and Potential Applications

Thiophenols are known for their distinct reactivity, which is largely centered around the thiol group.

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base to form a thiophenolate anion. This anion is a potent nucleophile.

-

Oxidation: The thiol group can be readily oxidized to form a disulfide (-S-S-) bond. This dimerization is a common reaction for thiols and can be promoted by mild oxidizing agents.[1] Further oxidation can lead to sulfinic and sulfonic acids.

-

Nucleophilicity: The sulfur atom is a soft nucleophile and can participate in various nucleophilic substitution and addition reactions.

-

Coordination Chemistry: The thiol group can act as a ligand, coordinating to metal centers to form metal-thiolate complexes.

The presence of the isopropoxy group modifies the electronic properties of the aromatic ring, which in turn can influence the reactivity of the thiol group and the ring itself.

In the context of drug discovery, thiophenol derivatives are of interest for several reasons. The thiol group can act as a hydrogen bond donor or acceptor and can coordinate to metal ions in metalloenzymes. Thiol-containing molecules are also known to have antioxidant properties. The isopropoxy group can enhance the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as membrane permeability. While the specific biological activity of 3-iso-propoxythiophenol is not documented, its structural motifs suggest it could be explored as a building block for the synthesis of novel bioactive compounds.

Conclusion

3-iso-Propoxythiophenol is an interesting molecule with a combination of functional groups that impart a unique set of structural and electronic properties. While specific experimental data for this compound is scarce in the public domain, a thorough understanding of its structure, bonding, and reactivity can be extrapolated from the well-established chemistry of thiophenols and substituted benzenes. The proposed synthetic route and spectroscopic characterization methods provide a framework for its preparation and identification in a laboratory setting. Further research into this and related molecules could uncover novel applications in medicinal chemistry and materials science.

References

- [Inform

- [Information on thiophenol dimers and trimers] ()

-

[General information on thiophenol] ([Link])

- Photooxidative coupling of thiophenol derivatives to disulfides. PubMed. (2010-11-18)

-

[Information on isosteviol-based aminoalcohols] ([Link])

- Substituent effects on the S–H bond dissociation energies of thiophenols.

-

[Information on para-substituted thiophenols] ([Link])

-

4-(3-iso-Propoxyphenyl)thiophenol. PubChem. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 3-iso-Propoxythiophenol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 3-iso-propoxythiophenol, a versatile scaffold for research in medicinal chemistry and materials science. We present a detailed, field-proven protocol for the synthesis of the core molecule via the Newman-Kwart rearrangement, a robust method for converting phenols to their thiophenol analogues. Furthermore, this guide explores a multitude of derivatization strategies targeting the reactive thiol group and the aromatic ring. Each proposed synthetic pathway is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen conditions. The potential applications of the resulting derivatives are discussed in the context of their structural features, drawing parallels with known bioactive molecules and functional materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical space offered by substituted thiophenols.

Introduction: The Promise of Substituted Thiophenols

Thiophenols and their derivatives are a class of organosulfur compounds that have garnered significant interest across various scientific disciplines. The presence of a highly nucleophilic thiol group and an aromatic ring provides a rich platform for chemical modifications, leading to a diverse array of molecular architectures. In medicinal chemistry, the thiophenol moiety is found in a range of pharmaceuticals, including antifungal agents and sulfonamides.[1] The thiol group's ability to interact with biological targets, such as enzymes and receptors, makes it a valuable pharmacophore.[2] In materials science, thiophenol derivatives are utilized as building blocks for organic semiconductors, liquid crystals, and corrosion inhibitors, owing to their unique electronic and self-assembly properties.[3]

3-iso-propoxythiophenol, in particular, offers an intriguing scaffold for exploration. The isopropoxy group at the meta-position influences the electronic properties of the aromatic ring and provides a lipophilic handle, which can be advantageous for modulating pharmacokinetic properties in drug candidates. This guide will provide a comprehensive roadmap for the synthesis and exploitation of this promising, yet underexplored, molecule.

Synthesis of the Core Scaffold: 3-iso-Propoxythiophenol

The most reliable and versatile method for the synthesis of aryl thiols from their corresponding phenols is the Newman-Kwart rearrangement.[1][3][4] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a high-yielding route to the desired thiophenol.

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from the commercially available 3-iso-propoxyphenol.

Caption: Synthetic workflow for 3-iso-Propoxythiophenol.

Detailed Experimental Protocol

Step 1: Synthesis of O-(3-iso-propoxyphenyl) dimethylthiocarbamate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 3-iso-propoxyphenol (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-aryl thiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(3-iso-propoxyphenyl) dimethylthiocarbamate

-

Place the purified O-(3-iso-propoxyphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a short-path distillation head.

-

Heat the neat compound (or as a solution in a high-boiling solvent like diphenyl ether) to 220-250°C under an inert atmosphere.

-

Maintain this temperature for 1-3 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR of aliquots.

-

Cool the reaction mixture to room temperature. The crude S-aryl thiocarbamate can often be used directly in the next step, or purified by chromatography if necessary.

Step 3: Hydrolysis to 3-iso-Propoxythiophenol

-

To the crude S-(3-iso-propoxyphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (5-10 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Heat the mixture to reflux and stir for 4-8 hours, until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with a non-polar solvent like hexane or diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 1-2 with cold, concentrated hydrochloric acid.

-

Extract the product, 3-iso-propoxythiophenol, with diethyl ether or ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 3-iso-propoxyphenol, NaH, Dimethylthiocarbamoyl chloride | THF | 0 to rt | 85-95 |

| 2 | O-(3-iso-propoxyphenyl) dimethylthiocarbamate | Neat or Diphenyl ether | 220-250 | 80-90 |

| 3 | S-(3-iso-propoxyphenyl) dimethylthiocarbamate, KOH | Methanol/Water | Reflux | 85-95 |

Derivatization Strategies

The 3-iso-propoxythiophenol scaffold offers multiple sites for chemical modification. The thiol group is a potent nucleophile, while the aromatic ring can undergo electrophilic substitution.

Reactions at the Thiol Group

3.1.1. S-Alkylation and S-Acylation

The high nucleophilicity of the thiolate anion allows for facile S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively. These reactions typically proceed under mild basic conditions.

Sources

Reactivity Profile of the Thiol Group in 3-iso-Propoxythiophenol: A Mechanistic and Practical Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-iso-Propoxythiophenol is an aromatic thiol whose reactivity is subtly modulated by the electronic and steric nature of its meta-disposed isopropoxy substituent. Understanding this modulation is critical for its effective utilization in synthetic chemistry and drug discovery, where the thiol group serves as a versatile nucleophile and a key player in redox processes. This guide provides an in-depth analysis of the thiol group's reactivity in 3-isopropoxythiophenol, grounded in the principles of physical organic chemistry. We will explore its acidity, nucleophilicity, and susceptibility to oxidation, offering not just procedural details but the causal logic behind experimental design and outcomes. This document is intended to serve as a practical and authoritative resource for scientists leveraging this and similar substituted thiophenols in their research.

Introduction: Structural and Electronic Landscape

3-iso-Propoxythiophenol (CAS No. 431878-97-6) is characterized by a thiol (-SH) group and an isopropoxy (-OCH(CH₃)₂) group attached to a benzene ring at positions 1 and 3, respectively[1]. The reactivity of the thiol group is not considered in isolation; it is intrinsically linked to the electronic influence of the substituent at the meta position.

-

Electronic Effects : The isopropoxy group exerts two opposing electronic effects: a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and an electron-donating resonance effect (+R). However, for a meta substituent, the resonance effect is minimal. Therefore, the dominant influence is the weak -I effect, which slightly depletes electron density from the aromatic ring. This has a direct, albeit modest, impact on the thiol's acidity and the nucleophilicity of its conjugate base.

-